JB-1 peptide

Overview

Description

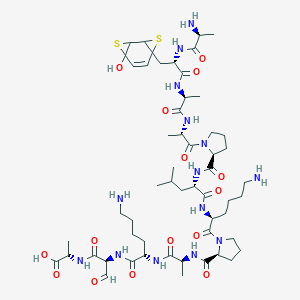

The JB-1 peptide is a synthetic analog of the insulin-like growth factor 1 (IGF-1). It is a 12-amino acid cyclic peptide with the sequence H-Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys-OH. This peptide is known for its ability to inhibit the binding of IGF-1 to its receptor, making it a valuable tool in various research fields .

Mechanism of Action

Target of Action

The primary target of the JB-1 peptide, an IGF-1 analog, is the Insulin-like Growth Factor 1 (IGF-1) receptor . This receptor plays a crucial role in cell growth and development. The this compound inhibits the autophosphorylation of the IGF-1 receptor, thereby modulating its activity .

Mode of Action

The this compound interacts with the IGF-1 receptor, inhibiting its autophosphorylation . This interaction disrupts the normal signaling pathway of the receptor, leading to changes in cell growth and development. Furthermore, the this compound is found in the membrane vesicles (MV) of Lacticaseibacillus rhamnosus JB-1, which are endocytosed by intestinal epithelial cells . These MV contain lipoteichoic acid (LTA) that activates Toll-like receptor 2 (TLR2) and induces immunoregulatory interleukin-10 expression by dendritic cells .

Biochemical Pathways

The this compound affects the IGF-1 receptor signaling pathway, which is involved in various cellular processes including cell growth, development, and metabolism . By inhibiting the autophosphorylation of the IGF-1 receptor, the this compound disrupts this pathway, leading to altered cell growth and development . Additionally, the activation of TLR2 by LTA in the MV of Lacticaseibacillus rhamnosus JB-1 influences the immune response, inducing the expression of interleukin-10 by dendritic cells .

Pharmacokinetics

Peptides generally have complex pharmacokinetic profiles due to their size and structural characteristics They can be rapidly degraded by proteases, potentially limiting their bioavailability

Result of Action

The interaction of the this compound with the IGF-1 receptor results in the inhibition of cell growth and development . This can potentially be used to treat conditions characterized by abnormal cell growth. Additionally, the activation of TLR2 by LTA in the MV of Lacticaseibacillus rhamnosus JB-1 leads to the induction of interleukin-10 expression by dendritic cells, influencing the immune response . This suggests that the this compound may have immunomodulatory effects.

Action Environment

The action of the this compound can be influenced by various environmental factors. For instance, the stability and efficacy of the peptide can be affected by factors such as temperature, pH, and the presence of proteases. Additionally, the endocytosis of the MV of Lacticaseibacillus rhamnosus JB-1 by intestinal epithelial cells suggests that the intestinal environment can influence the action of the this compound

Biochemical Analysis

Biochemical Properties

The JB-1 peptide interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the binding of IGF-1 to its receptor , indicating a significant interaction with this protein. The nature of these interactions is primarily inhibitory, affecting the biochemical reactions involving IGF-1 .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. For instance, it has been found that the peptide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The this compound exerts its effects at the molecular level through several mechanisms. It inhibits the binding of IGF-1 to its receptor, which can lead to changes in gene expression and cellular metabolism

Temporal Effects in Laboratory Settings

It has been observed that the peptide can elicit rapid frequency facilitation in vagal afferents within minutes of application

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JB-1 peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like JB-1 often involves automated SPPS, which enhances efficiency and scalability. The use of microwave-assisted SPPS can further improve the yield and purity of the peptide .

Chemical Reactions Analysis

Types of Reactions

The JB-1 peptide can undergo various chemical reactions, including:

Oxidation: The cysteine residues in JB-1 can form disulfide bonds, creating a cyclic structure.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific residues.

Major Products

Oxidation: Formation of the cyclic this compound with disulfide bonds.

Reduction: Linear this compound with free thiol groups.

Substitution: JB-1 analogs with modified amino acid sequences.

Scientific Research Applications

The JB-1 peptide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Employed in studies of IGF-1 signaling pathways and receptor interactions.

Medicine: Investigated for its potential therapeutic effects in conditions related to IGF-1 signaling, such as cancer and metabolic disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Comparison with Similar Compounds

Similar Compounds

BIBO 3304 trifluoroacetate salt: Another peptide analog used to study receptor interactions.

SB290157 trifluoroacetate salt: A peptide used in research on receptor antagonism.

KRIBB11 trifluoroacetate salt: A peptide analog with applications in receptor signaling studies.

Uniqueness

The JB-1 peptide is unique due to its specific sequence and cyclic structure, which confer high stability and specificity for the IGF-1 receptor. This makes it a valuable tool for studying IGF-1 related pathways and developing therapeutic agents targeting these pathways .

Biological Activity

The JB-1 peptide, an analog of Insulin-like Growth Factor I (IGF-I), has been studied for its biological activity and therapeutic potential, particularly in the context of retinal health and cancer treatment. This article synthesizes findings from various studies, highlighting the peptide's mechanisms of action, effects on growth factors, and potential applications.

Overview of this compound

JB-1 is a cyclic peptide with the sequence CYAAPLKPAKSC, known for its ability to mimic certain actions of IGF-I. It has been investigated primarily for its role in promoting vascular health and regulating angiogenesis, particularly in retinal tissues subjected to hypoxic conditions.

1. Angiogenic Modulation

JB-1 influences angiogenesis through modulation of vascular endothelial growth factor (VEGF) and soluble VEGFR-1 levels. In studies involving rat models, JB-1 administration led to significant changes in these growth factors:

- VEGF Levels : JB-1 treatment resulted in decreased serum VEGF levels at postnatal day 14 (P14) compared to saline controls. However, at P21, a rebound increase in VEGF was observed with JB-1x7 treatment under hypoxic conditions .

- sVEGFR-1 Levels : The peptide increased serum sVEGFR-1 levels at P14 and sustained these levels at P21, indicating a potential protective mechanism against retinal pathologies induced by hypoxia .

2. Influence on IGF Levels

JB-1 also affects IGF levels in both serum and ocular compartments:

- Serum IGF-I : JB-1 treatments (both JB1x3 and JB1x7) resulted in lower serum IGF-I levels in hypoxic conditions compared to saline-treated groups. This suggests a complex interaction where JB-1 may modulate IGF signaling pathways .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the effects of JB-1 on retinal health during hypoxia/reoxygenation cycles:

| Parameter | JB-1 Treatment | Control (Saline) | Outcome |

|---|---|---|---|

| Body Weight (P14) | Increased | Decreased | JB-1x3 improved growth under stress |

| Serum VEGF (P14) | Decreased | Increased | Suggests anti-angiogenic effect |

| sVEGFR-1 (P14) | Increased | Decreased | Indicates protective role against hypoxia |

| Retinal Pathology | Reduced | Enhanced | JB-1 treatment normalized retinal abnormalities |

Clinical Implications

The findings suggest that JB-1 may have therapeutic potential for conditions associated with retinal damage due to hypoxia, such as retinopathy of prematurity. By modulating key angiogenic factors, JB-1 could help restore normal vascular function and mitigate damage.

Cancer Treatment Potential

JB-1's immunomodulatory properties have also been explored in cancer therapy contexts. Research indicates that peptides similar to JB-1 can stimulate T-cell responses against overexpressed tumor antigens, suggesting potential applications in immunotherapy for cancers like nasopharyngeal carcinoma (NPC) .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-oxopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,54?,55?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDBKYUARDUIEM-KTQAENQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C=O)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88N14O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1249.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147819-32-7 | |

| Record name | H 1356 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147819327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.